Cas no 84352-75-0 (5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol)

5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol structure
84352-75-0 structure
商品名:5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol
CAS番号:84352-75-0
MF:C3HF3N2OS
メガワット:170.113049268723
MDL:MFCD28987375
CID:667312
PubChem ID:12816283

5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol 化学的及び物理的性質

名前と識別子

    • 1,3,4-Thiadiazol-2(3H)-one, 5-(trifluoromethyl)-
    • 5-(trifluoromethyl)-3H-1,3,4-thiadiazol-2-one
    • Thiadone (Flufenacet metabolite)
    • 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol
    • 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one (ACI)
    • Thiadone
    • 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
    • SCHEMBL5077077
    • UNII-55MT39460B
    • NS00006718
    • EN300-3171668
    • Z2235620411
    • DTXCID50461425
    • DTXSID40510618
    • 55MT39460B
    • CS-0100776
    • M9, Flufenacet thiadone (AE 1258593)
    • Y10781
    • AKOS026674233
    • 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one;
    • Q27261320
    • MFCD28987375
    • 84352-75-0
    • JFZSAWUKZISBJM-UHFFFAOYSA-N
    • 5-trifluoromethyl-1 ,3,4-thiadiazol-2(3 h)-one
    • SCHEMBL11089203
    • MDL: MFCD28987375
    • インチ: 1S/C3HF3N2OS/c4-3(5,6)1-7-8-2(9)10-1/h(H,8,9)
    • InChIKey: JFZSAWUKZISBJM-UHFFFAOYSA-N
    • ほほえんだ: O=C1NN=C(C(F)(F)F)S1

計算された属性

  • せいみつぶんしりょう: 169.97616832g/mol
  • どういたいしつりょう: 169.97616832g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 66.8Ų

5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol セキュリティ情報

  • ちょぞうじょうけん:(BD328589)

5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM322209-1g
5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
84352-75-0 95%+
1g
$825 2023-02-17
abcr
AB489377-100 mg
5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one; .
84352-75-0
100mg
€459.50 2023-06-15
Enamine
EN300-3171668-0.25g
5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol
84352-75-0 95.0%
0.25g
$313.0 2025-03-19
abcr
AB489377-1 g
5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one; .
84352-75-0
1g
€1051.20 2023-06-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T907076-1g
5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
84352-75-0 95%
1g
4,277.70 2021-05-17
Aaron
AR003E4Z-100mg
5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
84352-75-0 95%
100mg
$54.00 2025-01-22
Enamine
EN300-3171668-1g
5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol
84352-75-0 95%
1g
$632.0 2023-09-05
Enamine
EN300-3171668-5g
5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol
84352-75-0 95%
5g
$2624.0 2023-09-05
abcr
AB489377-1g
5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one; .
84352-75-0
1g
€1067.50 2025-02-15
abcr
AB489377-100mg
5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one; .
84352-75-0
100mg
€466.10 2025-02-15

5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Chloroform
2.1 Reagents: Sulfuric acid
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
リファレンス
Synthesis of heterocycles. Part V. 1,3,4-Thiadiazol-2(3H)-ones
Kristinsson, Haukur; et al, Helvetica Chimica Acta, 1982, 65(8), 2606-21

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Product class 12: 1,3,4-thiadiazoles
Collier, S. J., Science of Synthesis, 2004, 13, 349-414

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
リファレンス
Synthesis of heterocycles. Part V. 1,3,4-Thiadiazol-2(3H)-ones
Kristinsson, Haukur; et al, Helvetica Chimica Acta, 1982, 65(8), 2606-21

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Sodium nitrate ,  Hydrochloric acid Solvents: Water
リファレンス
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K
Geetha, Doreswamy; et al, Acta Crystallographica, 2023, 79(6), 557-561

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: 1,4-Dioxane
2.1 Reagents: Sodium hydroxide ,  Sodium nitrate ,  Hydrochloric acid Solvents: Water
リファレンス
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K
Geetha, Doreswamy; et al, Acta Crystallographica, 2023, 79(6), 557-561

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sulfuric acid
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
リファレンス
Synthesis of heterocycles. Part V. 1,3,4-Thiadiazol-2(3H)-ones
Kristinsson, Haukur; et al, Helvetica Chimica Acta, 1982, 65(8), 2606-21

5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol Raw materials

5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol Preparation Products

5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol 関連文献

5-(trifluoromethyl)-1,3,4-thiadiazol-2-olに関する追加情報

Introduction to 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol (CAS No. 84352-75-0)

5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol, identified by the chemical abstracts service number 84352-75-0, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. This compound belongs to the thiadiazole class, a structural motif renowned for its diverse biological activities and synthetic utility. The presence of a trifluoromethyl group in its molecular structure imparts unique electronic and steric properties, making it a valuable scaffold for developing novel bioactive molecules.

The chemical structure of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol consists of a five-membered ring containing sulfur and nitrogen atoms, with the trifluoromethyl substituent attached to the second carbon atom of the ring and a hydroxyl group at the 2-position. This configuration contributes to its remarkable reactivity and potential for further functionalization. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity in drug candidates, which has spurred extensive interest in its incorporation into pharmacophores.

In recent years, there has been a surge in research focused on thiadiazole derivatives due to their demonstrated efficacy across various therapeutic domains. Studies have highlighted the antimicrobial, anti-inflammatory, and anticancer properties of compounds within this class. The hydroxyl functionality in 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol provides a versatile handle for further derivatization, enabling chemists to explore new analogs with tailored biological profiles. This adaptability has made it a cornerstone in medicinal chemistry campaigns aimed at identifying next-generation therapeutic agents.

One of the most compelling aspects of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop inhibitors targeting enzymes involved in critical biological pathways. For instance, derivatives of this compound have shown promise in inhibiting kinases and proteases that are aberrantly expressed in cancerous cells. The trifluoromethyl group plays a pivotal role here by modulating the electronic properties of the molecule, thereby enhancing its interaction with biological targets.

The pharmacological potential of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol has been further explored through computational modeling and high-throughput screening initiatives. These efforts have uncovered novel scaffolds with enhanced potency and selectivity. Notably, recent studies have demonstrated its utility in designing small-molecule probes for studying protein-protein interactions relevant to neurodegenerative diseases. The ability to fine-tune its pharmacokinetic properties through structural modifications has positioned this compound as a valuable asset in drug discovery pipelines.

From an agrochemical perspective, 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol derivatives have been investigated for their herbicidal and fungicidal activities. The incorporation of the trifluoromethyl group into agrochemical formulations has been shown to improve their efficacy against resistant strains of pests and pathogens. This underscores the broad applicability of this compound beyond human therapeutics. Its versatility makes it an attractive candidate for developing sustainable agricultural solutions that meet global food security demands.

The synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the thiadiazole core efficiently. Additionally, fluorination strategies play a crucial role in introducing the trifluoromethyl group with high regioselectivity. These synthetic advances not only facilitate access to this compound but also pave the way for exploring related scaffolds with similar bioactivities.

As research progresses, the integration of machine learning and artificial intelligence into drug discovery is transforming how compounds like 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol are being developed. Predictive models are now capable of identifying promising derivatives based on structural features alone, significantly reducing the time required for hit identification. This computational approach aligns well with traditional wet-lab experimentation, creating a synergistic environment for innovation. The future holds exciting possibilities as interdisciplinary collaborations continue to flourish.

The environmental impact of using 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol as an intermediate must also be considered in modern research practices. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Solvent-free reactions and catalytic processes are being explored as alternatives to conventional methods. Such initiatives not only enhance sustainability but also align with regulatory pressures favoring environmentally responsible chemistry.

In conclusion,5-(trifluoromethyl)-1,3,4-thiadiazol-2-ol (CAS No. 84352-75-0) represents a fascinating example of how structural modifications can yield compounds with profound biological significance. Its applications span multiple industries from pharmaceuticals to agriculture, underscored by its unique chemical properties and synthetic tractability. As research continues to uncover new therapeutic avenues, this compound will undoubtedly remain at forefront of molecular innovation, driving progress toward addressing global health challenges.

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Amadis Chemical Company Limited
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